

An In-Depth Technical Guide to 1-Methylcyclopropanecarboxamide: Discovery and History

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Methylcyclopropanecarboxamide
Cat. No.:	B171806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopropanecarboxamide, a notable derivative of cyclopropane, holds a significant position as a versatile intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. The document details its chemical and physical properties, summarizes quantitative data from pivotal experiments in structured tables, and provides in-depth experimental protocols. Furthermore, it visualizes key synthetic pathways and logical relationships through detailed diagrams, offering a thorough resource for researchers and professionals in drug development and chemical synthesis.

Introduction

The cyclopropane ring, a fundamental three-membered carbocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique electronic properties confer upon molecules a rigid conformation that can enhance binding to biological targets, improve metabolic stability, and increase potency. **1-Methylcyclopropanecarboxamide** (CAS No. 15910-91-5)^{[1][2][3][4][5]} emerges as a key building block in this context, serving as a

precursor to a variety of pharmaceutical and agrochemical agents. This guide delves into the core aspects of this compound, from its initial synthesis to its applications in modern research.

Discovery and Historical Context

While a definitive seminal publication detailing the "discovery" of **1-Methylcyclopropanecarboxamide** is not readily apparent in a singular, celebrated paper, its history is intrinsically linked to the broader exploration of cyclopropane chemistry for therapeutic applications. The PubChem database indicates the creation date of the entry for this compound as February 8, 2007, but its presence in the chemical literature and patent landscape precedes this.^[1]

The development of synthetic routes to its precursor, 1-methylcyclopropanecarboxylic acid, was a critical step. Early methods for creating the 1-methylcyclopropane core often involved multi-step sequences. For instance, a known process for a related compound, 1-methylcyclopropanecarboxaldehyde, involved the reaction of methacrylonitrile with diazomethane, a method less suitable for industrial scale-up.^[6]

The emergence of more practical synthetic strategies for 1-methylcyclopropanecarboxylic acid, as detailed in various patents, paved the way for the accessible synthesis of **1-Methylcyclopropanecarboxamide**.^[7] These developments were driven by the increasing interest in cyclopropylamines and their derivatives in drug discovery, particularly for their potential central nervous system (CNS) activity, due to their favorable physicochemical properties for blood-brain barrier penetration.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-Methylcyclopropanecarboxamide** is presented in the table below, with data compiled from the PubChem database.^[1]

Property	Value
Molecular Formula	C ₅ H ₉ NO
Molecular Weight	99.13 g/mol
CAS Number	15910-91-5
IUPAC Name	1-methylcyclopropane-1-carboxamide
Appearance	White to off-white solid (typical)
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	0
Topological Polar Surface Area	43.1 Å ²
LogP (calculated)	0.3

Synthesis and Experimental Protocols

The synthesis of **1-Methylcyclopropanecarboxamide** is most commonly achieved through the amidation of its corresponding carboxylic acid, 1-methylcyclopropanecarboxylic acid. The overall synthetic pathway can be visualized as a two-stage process: the formation of the carboxylic acid precursor, followed by its conversion to the amide.

Synthesis of 1-Methylcyclopropanecarboxylic Acid

Several methods have been patented for the synthesis of 1-methylcyclopropanecarboxylic acid. One common approach involves the cyclopropanation of a methacrylate derivative followed by hydrolysis.

Experimental Protocol: Synthesis of 1-Methylcyclopropanecarboxylic Acid (Illustrative)

This protocol is a generalized representation based on patent literature and may require optimization.

Step 1: Cyclopropanation of Methacrylamide Methacrylamide is reacted with a dihalomethane (e.g., dibromomethane or dichloromethane) in the presence of a strong base to form a 2,2-dihalo-**1-methylcyclopropanecarboxamide** intermediate.

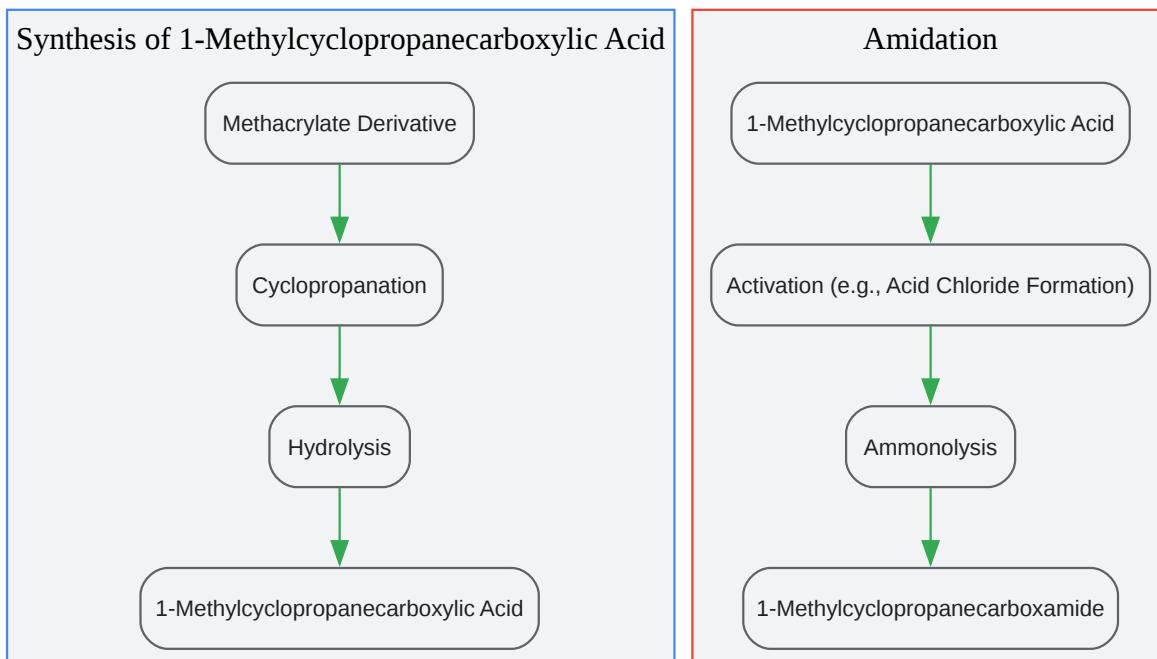
Step 2: Reductive Dehalogenation and Hydrolysis The dihalide intermediate is then subjected to reductive dehalogenation, for example, using a metal such as sodium in an appropriate solvent. The resulting **1-methylcyclopropanecarboxamide** can then be hydrolyzed under acidic or basic conditions to yield 1-methylcyclopropanecarboxylic acid.

A patent describes a process where methacrylamide is used as a starting material, which first undergoes cyclopropylation with a trihalide in the presence of an alkali to generate a 2,2-gem halide. This intermediate then reacts with sodium metal to remove the halogen atoms, and subsequent hydrolysis yields 1-methylcyclopropanecarboxylic acid.[\[7\]](#)

Amidation of 1-Methylcyclopropanecarboxylic Acid

The conversion of 1-methylcyclopropanecarboxylic acid to **1-Methylcyclopropanecarboxamide** can be achieved through standard amidation procedures.

Experimental Protocol: Amidation of 1-Methylcyclopropanecarboxylic Acid


- Acid Chloride Formation: 1-methylcyclopropanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$), typically in an inert solvent like dichloromethane (DCM) or toluene, to form 1-methylcyclopropanecarbonyl chloride. The reaction is usually carried out at room temperature or with gentle heating.
- Reaction with Ammonia: The resulting acid chloride is then carefully added to a solution of ammonia (e.g., aqueous ammonium hydroxide or ammonia gas dissolved in an appropriate solvent) at a low temperature (e.g., 0-10 °C) to form **1-Methylcyclopropanecarboxamide**.
- Workup and Purification: The reaction mixture is then worked up by extraction and purified by recrystallization or chromatography to yield the final product.

Quantitative Data from Synthesis

Reaction Step	Starting Material	Reagents	Product	Yield (%)	Reference
Synthesis of Precursor	Methacrylamide	1. CHBr_3 , NaOH 2. Na , Toluene	1-Methylcyclopropanecarboxylic Acid	Not specified in abstract	[7]
Amidation (General)	1-Methylcyclopropanecarboxylic Acid	1. SOCl_2 , NH_3	1-Methylcyclopropanecarboxamide	High (typical)	General Method

Visualizing the Synthesis

The logical flow of the synthesis of **1-Methylcyclopropanecarboxamide** can be represented using a workflow diagram.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-Methylcyclopropanecarboxamide**.

Biological Significance and Applications

While specific biological activity data for **1-Methylcyclopropanecarboxamide** is not extensively documented in publicly available literature, its significance lies in its role as a key intermediate for compounds with a wide range of biological activities. The cyclopropane moiety is known to impart favorable pharmacokinetic properties, and cyclopropanecarboxamide derivatives have been investigated for various therapeutic applications.

Research on related compounds has shown that cyclopropanecarboxamide derivatives exhibit activities including:

- **Antimicrobial and Antifungal Activity:** Studies on various amide derivatives containing a cyclopropane ring have demonstrated moderate to excellent activity against bacterial and fungal strains.^[8]
- **Anticancer Activity:** Phenylcyclopropane carboxamide derivatives have shown effective inhibition of proliferation in certain cancer cell lines.

The rigid structure of the cyclopropane ring in **1-Methylcyclopropanecarboxamide** makes it an attractive scaffold for designing molecules that can fit into specific binding pockets of enzymes and receptors.

Future Perspectives

The utility of **1-Methylcyclopropanecarboxamide** as a synthetic building block is well-established. Future research is likely to focus on its incorporation into more complex and novel molecular architectures to explore new therapeutic areas. The development of more efficient and stereoselective synthetic routes to this and related compounds will continue to be an area of interest for process chemists. As our understanding of the structure-activity relationships of cyclopropane-containing drugs deepens, **1-Methylcyclopropanecarboxamide** will undoubtedly play a continued role in the discovery and development of new medicines.

Conclusion

1-Methylcyclopropanecarboxamide, while not a widely studied end-product itself, is a cornerstone intermediate in the synthesis of a diverse array of bioactive molecules. Its history is intertwined with the broader development of cyclopropane chemistry in medicinal science. The synthetic routes to this compound are well-documented in the patent literature, highlighting its industrial relevance. This technical guide has provided a consolidated overview of its properties, synthesis, and the logical framework of its preparation, serving as a valuable resource for professionals in the field. The continued exploration of cyclopropane-containing scaffolds ensures that **1-Methylcyclopropanecarboxamide** will remain a relevant and important molecule in the landscape of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylcyclopropanecarboxamide | C5H9NO | CID 13002936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 15910-91-5|1-Methylcyclopropanecarboxamide|BLD Pharm [bldpharm.com]
- 3. CAS 15910-91-5 | 1-Methyl-cyclopropanecarboxylic acid amide - Synblock [synblock.com]
- 4. keyorganics.net [keyorganics.net]
- 5. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 6. US4720593A - Process for the production of 1-methylcyclopropanecarboxaldehyde - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Methylcyclopropanecarboxamide: Discovery and History]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171806#1-methylcyclopropanecarboxamide-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com